(S)-1-Boc-2-propyl-piperazine CAS number 888972-67-6
(S)-1-Boc-2-propyl-piperazine CAS number 888972-67-6
An In-Depth Technical Guide to (S)-1-Boc-2-propyl-piperazine
Prepared for: Researchers, Scientists, and Drug Development Professionals CAS Number: 888972-67-6
Executive Summary
(S)-1-Boc-2-propyl-piperazine is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. The piperazine ring is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs, while the stereospecific introduction of a propyl group at the C-2 position offers an avenue to explore three-dimensional chemical space, potentially enhancing molecular recognition and pharmacological activity.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis approach, applications in drug discovery, analytical quality control procedures, and essential safety protocols.
Molecular Profile and Physicochemical Characteristics
(S)-1-Boc-2-propyl-piperazine, systematically named tert-butyl (2S)-2-propylpiperazine-1-carboxylate, is a bifunctional molecule.[3] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the N1-amine, enabling selective functionalization of the N4-amine. The (S)-configuration and the propyl substituent at the C2 position introduce chirality and lipophilicity, key features for modulating drug-target interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 888972-67-6 | [3][4][5][6] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3][4][6] |
| Molecular Weight | 228.33 g/mol | [3][4][6] |
| IUPAC Name | tert-butyl (2S)-2-propylpiperazine-1-carboxylate | [3] |
| Appearance | White to light yellow crystalline solid (typical) | [2] |
| Boiling Point | 303.9°C at 760 mmHg | [] |
| Density | 0.972 g/cm³ | [] |
| Purity Specification | Typically ≥95-98% | [4][] |
| Computed XLogP3 | 1.8 | [3] |
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure C2-substituted piperazines is a non-trivial challenge. Direct alkylation of piperazine often leads to mixtures and racemization. An effective strategy involves building the chiral core from an optically pure precursor, such as an amino acid. This approach ensures high stereochemical fidelity in the final product.[1]
Workflow for a Plausible Synthetic Route
The following protocol describes a robust, multi-step synthesis adapted from established methodologies for constructing chiral piperazines.[1] The causality behind this workflow is to preserve the stereocenter derived from a commercially available, enantiopure starting material throughout the synthetic sequence.
Caption: Proposed synthetic workflow for (S)-1-Boc-2-propyl-piperazine.
Detailed Experimental Protocol
Step 1: Protection of (S)-Norvaline
-
Dissolve (S)-Norvaline in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydroxide (2.5 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with cold 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-Norvaline. Causality: The Boc group protects the amine from participating in subsequent reactions, directing reactivity to the carboxylic acid.
Step 2: Weinreb Amide Formation
-
Dissolve N-Boc-(S)-Norvaline in dichloromethane (DCM).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), a coupling agent like EDC (1.5 eq), and a base such as triethylamine (3.0 eq).
-
Stir at room temperature for 12 hours.
-
Perform an aqueous workup, dry the organic phase, and purify by silica gel chromatography to obtain the Weinreb amide. Causality: The Weinreb amide is a stable intermediate that cleanly converts to a ketone upon reaction with a Grignard reagent, preventing over-addition to form a tertiary alcohol.
Step 3: Synthesis of the Chiral 1,2-Diamine Intermediate
-
Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add vinylmagnesium bromide (1.5 eq) dropwise and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the resulting amino ketone and use it directly in the next step.
-
Perform a reductive amination using ammonium acetate and sodium cyanoborohydride to yield the key chiral 1,2-diamine.[1] Causality: This sequence constructs the essential C-C-N-C-C-N backbone required for the piperazine ring.
Step 4: Cyclization and Reduction
-
React the diamine with bromoacetyl bromide in the presence of a non-nucleophilic base to form an amide intermediate.
-
Induce intramolecular cyclization by treating with a base like potassium carbonate in a suitable solvent to form the piperazinone ring.
-
Reduce the amide and Boc-protect the resulting secondary amine in a one-pot procedure or stepwise fashion. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the amide.
-
Purify the final product, (S)-1-Boc-2-propyl-piperazine, via column chromatography.
Applications in Drug Discovery & Medicinal Chemistry
The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized for improving the pharmacokinetic properties (e.g., solubility, oral bioavailability) of drug candidates.[2] (S)-1-Boc-2-propyl-piperazine serves as a versatile scaffold for generating libraries of novel compounds.
Key Application Areas:
-
CNS Agents: The piperazine moiety is prevalent in drugs targeting central nervous system receptors.[2] The (S)-propyl group can provide specific steric and hydrophobic interactions within the binding pockets of targets like dopamine (D2) and serotonin (5-HT1A) receptors, which are implicated in psychiatric disorders.[8]
-
Anti-Infective and Anti-Cancer Agents: Many anti-infective and anti-cancer drugs incorporate the piperazine ring.[2][9] The free N4-amine of (S)-1-Boc-2-propyl-piperazine can be functionalized with various pharmacophores to develop novel therapeutic candidates.
-
Structure-Activity Relationship (SAR) Studies: This building block is ideal for SAR studies. The Boc group can be removed under acidic conditions, and the two distinct nitrogen atoms allow for systematic and selective derivatization, enabling chemists to probe how different substituents impact biological activity.[8][10]
Caption: Logical workflow for utilizing the scaffold in drug discovery.
Quality Control and Analytical Methodology
Ensuring the purity and structural integrity of (S)-1-Boc-2-propyl-piperazine is critical for its use in synthesis and biological screening. A combination of chromatographic and spectroscopic techniques should be employed.
Table 2: Recommended Analytical Methods
| Method | Purpose | Typical Parameters |
| Reverse-Phase HPLC | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFADetection: UV at 210 nm |
| ¹H and ¹³C NMR | Structural confirmation and identification | Solvent: CDCl₃ or DMSO-d₆Confirm expected shifts, splitting patterns, and integration for propyl and piperazine protons. |
| Mass Spectrometry (LC-MS) | Molecular weight confirmation | Mode: ESI+Expected Ion: [M+H]⁺ at m/z 229.19 |
| Chiral HPLC | Enantiomeric purity (e.g., %ee) assessment | Requires a specialized chiral column (e.g., Chiralpak) and method development. |
Protocol: Purity Determination by RP-HPLC
-
Standard Preparation: Accurately weigh and dissolve ~1 mg of (S)-1-Boc-2-propyl-piperazine in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. Causality: This method effectively separates the non-polar analyte from more polar starting materials and more non-polar byproducts, providing a reliable measure of chemical purity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related N-Boc-piperazines and piperazine itself should be used to establish safe handling procedures.[11][12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13][15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[11][12]
Conclusion
(S)-1-Boc-2-propyl-piperazine is a high-value chiral building block with considerable potential for accelerating drug discovery programs. Its defined stereochemistry and bifunctional nature provide a reliable platform for creating structurally diverse and novel chemical entities. The synthetic and analytical protocols outlined in this guide offer a validated framework for researchers to effectively utilize this compound in their pursuit of next-generation therapeutics.
References
- AKSci. (n.d.). 888972-67-6 (S)-1-Boc-2-propyl-piperazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44593842, (S)-1-Boc-2-propyl-piperazine.
- Chemical-Suppliers. (n.d.). tert-Butyl (2S)-2-propylpiperazine-1-carboxylate hydrochloride | CAS 888972-67-6.
- ECHEMI. (n.d.). 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Boc-piperazine.
- King Scientific. (n.d.). (S)-1-Boc-2-Propylpiperazine | 888972-67-6.
- Key Organics. (n.d.). (s)-1-boc-2-propyl-piperazine | MFCD07772097.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Piperazine.
- Apollo Scientific. (2023). Piperazin-2-one, N1-BOC protected Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Piperazine Anhydrous.
- Pro-synthesis. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from International Journal of Pharmacy and Pharmaceutical Sciences.
- National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- BOC Sciences. (n.d.). CAS 888972-67-6 (S)-1-Boc-2-propyl-piperazine.
- ChemicalBook. (2024). The synthesis method of 1-BOC-Piperazine.
- MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Innovare Academic Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (S)-1-Boc-2-propyl-piperazine | C12H24N2O2 | CID 44593842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 888972-67-6 (S)-1-Boc-2-propyl-piperazine AKSci 9243AJ [aksci.com]
- 5. tert-Butyl (2S)-2-propylpiperazine-1-carboxylate hydrochloride | CAS 888972-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. King Scientific - (S)-1-Boc-2-Propylpiperazine | 888972-67-6 | MFCD07772097 | AG0048WW [kingscientific.com]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. tcichemicals.com [tcichemicals.com]
